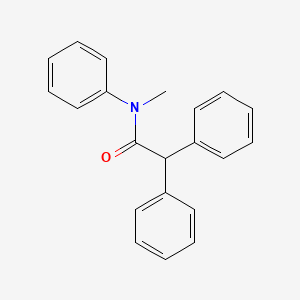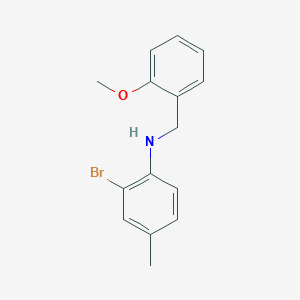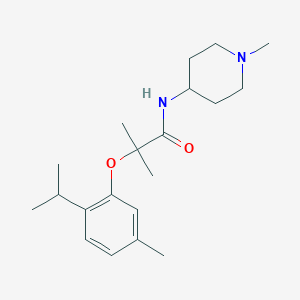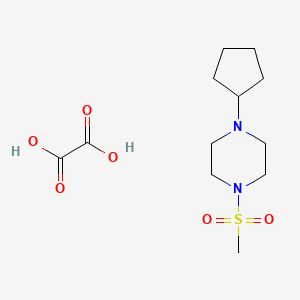![molecular formula C18H21NO6 B5125073 1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B5125073.png)
1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene, also known as NPEB, is a chemical compound that is used in scientific research. This compound belongs to the class of benzene derivatives and is known for its potential application in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of 1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene involves its binding to the allosteric site of mGluR5. This binding leads to a conformational change in the receptor, which results in the inhibition of its activity. This inhibition leads to a decrease in the release of various neurotransmitters, including glutamate, dopamine, and GABA. This decrease in neurotransmitter release can have various physiological effects, including the modulation of synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects
1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene has been shown to have various biochemical and physiological effects. These effects include the modulation of synaptic plasticity, learning, and memory. 1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, 1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene has been shown to have potential therapeutic effects in various neurological disorders, including addiction and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene in lab experiments is its high selectivity for mGluR5. This selectivity allows for the specific modulation of mGluR5 activity, which can provide valuable insights into its role in various physiological processes. However, one of the limitations of using 1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene is its potential off-target effects. 1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene has been shown to have some activity at other receptors, including mGluR1 and mGluR2/3. This off-target activity can complicate the interpretation of the results obtained from lab experiments.
Direcciones Futuras
There are several future directions for the study of 1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene. One potential direction is the development of more selective mGluR5 antagonists. These compounds could provide more specific modulation of mGluR5 activity, which could lead to a better understanding of its role in various neurological disorders. Another potential direction is the investigation of the potential therapeutic effects of 1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene in various neurological disorders, including addiction and Parkinson's disease. Finally, the use of 1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene in combination with other compounds could provide valuable insights into the complex interactions between different neurotransmitter systems in the brain.
Métodos De Síntesis
The synthesis of 1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene involves the reaction of 1,3-dibromo-2-(4-nitrophenoxy)propane with sodium ethoxide in ethanol. This reaction leads to the formation of 1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene as a white solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene has been extensively studied for its potential use as a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various physiological processes, including learning, memory, and synaptic plasticity. 1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene has been shown to have a high affinity for mGluR5 and can selectively block its activity. This property makes 1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene a valuable tool for studying the role of mGluR5 in various neurological disorders, including depression, anxiety, and addiction.
Propiedades
IUPAC Name |
1-ethoxy-3-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6/c1-2-23-17-4-3-5-18(14-17)25-13-11-22-10-12-24-16-8-6-15(7-9-16)19(20)21/h3-9,14H,2,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYILZQGEDDBPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-3-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,8,8-trimethyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B5125031.png)
![3-[(5-iodo-2-furyl)methylene]-5-(4-methoxyphenyl)-2(3H)-furanone](/img/structure/B5125045.png)


![(3aS*,6aR*)-N-(tert-butyl)-2-oxo-3-[2-(2-pyridinyl)ethyl]hexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5125057.png)

![1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene](/img/structure/B5125067.png)
![N-(2-cyanophenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5125077.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5125081.png)